3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Description
3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core with a cyclohexylamino group and a 4-fluorophenyl group attached, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
3-(cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQHUXNQMKDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through a series of condensation reactions involving appropriate precursors. The cyclohexylamino group is then introduced via nucleophilic substitution, followed by the addition of the 4-fluorophenyl group through electrophilic aromatic substitution. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, acids, and bases being used to introduce or replace functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cyclohexylamino or 4-fluorophenyl groups.
Scientific Research Applications
3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways, potentially leading to the development of new drugs or therapeutic agents.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The cyclohexylamino group may interact with receptors or enzymes, modulating their activity, while the 4-fluorophenyl group can enhance binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
When compared to similar compounds, 3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
3-(Cyclohexylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-(Amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione: Lacks the cyclohexyl group, potentially altering its biological activity.
3-(Cyclohexylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Substitutes chlorine for fluorine, which can influence its chemical and biological properties.
These comparisons highlight the unique aspects of 3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, making it a valuable compound for further research and application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
